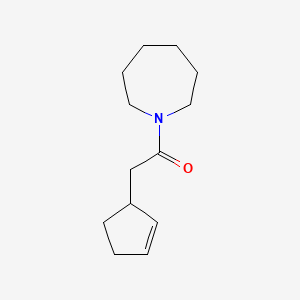![molecular formula C13H22N2O2 B7515630 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as DMPO, is a stable nitroxide radical that has been widely used as a spin trapping agent in various scientific research fields. DMPO is a versatile compound that can be synthesized using different methods, and its unique properties have led to its widespread use in various research applications.
Wirkmechanismus
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one works by trapping free radicals and forming stable adducts that can be analyzed using various spectroscopic techniques. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has a unique structure that allows it to trap a wide range of free radicals, including superoxide radicals, hydroxyl radicals, and nitrogen dioxide radicals. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can also be used to study the kinetics and thermodynamics of free radical reactions, providing valuable insights into the mechanisms of various diseases.
Biochemical and Physiological Effects:
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can also modulate various signaling pathways, including the MAPK and NF-kB pathways, and has been shown to have anti-tumor activity in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has several advantages for lab experiments, including its stability, versatility, and ease of use. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can be used in various experimental setups, including in vitro and in vivo studies, and can be combined with other techniques, such as EPR spectroscopy and mass spectrometry, to provide valuable insights into free radical reactions. However, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one research, including the development of new synthesis methods, the optimization of experimental protocols, and the exploration of new research applications. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can also be used in combination with other spin trapping agents to provide more comprehensive insights into free radical reactions. Furthermore, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can be used in combination with other techniques, such as imaging and proteomics, to provide a more complete picture of the mechanisms of various diseases.
Synthesemethoden
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can be synthesized using various methods, including the reaction between 2-oxo-2-(2-pyrrolidinyl) acetic acid and 3,5-dimethylpiperidine, or the reaction between 2-oxo-2-(2-pyrrolidinyl) acetic acid and 3,5-dimethylpiperidin-1-amine. The synthesis process involves the use of different solvents and reagents, and the yield and purity of the final product can be optimized by controlling the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been widely used as a spin trapping agent in various scientific research fields, including chemistry, biochemistry, and biomedical research. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is a powerful tool for studying free radical reactions and oxidative stress, and its unique properties make it an ideal candidate for studying the mechanisms of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-6-11(2)8-15(7-10)13(17)9-14-5-3-4-12(14)16/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHNCKNACSBRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)


![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)


